molecular formula C8H6N2O B1296456 Quinazolin-2-ol CAS No. 7471-58-1

Quinazolin-2-ol

Cat. No.: B1296456
CAS No.: 7471-58-1
M. Wt: 146.15 g/mol
InChI Key: AVRPFRMDMNDIDH-UHFFFAOYSA-N
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Description

Quinazolin-2-ol is a significant heterocyclic compound and a privileged scaffold in medicinal chemistry and drug discovery. It consists of a benzene ring fused to a pyrimidin-2-ol ring, making it a key structure for developing biologically active molecules . This compound is part of the broader quinazolinone family, which is recognized for a wide spectrum of pharmacological activities. Researchers value this compound and its derivatives for their potential in various therapeutic areas, including as antimicrobial, anticancer, and anti-inflammatory agents . In research settings, this compound serves as a crucial precursor and core structure for synthesizing diverse derivatives. Its molecular framework allows for functionalization at multiple positions, enabling the exploration of structure-activity relationships (SAR) to enhance potency and selectivity . The broad utility of the quinazolinone core is evidenced by its presence in over 200 naturally occurring alkaloids and its role in several FDA-approved drugs targeting conditions like cancer and hypertension . Investigations into quinazolinone derivatives have shown that specific substitutions can lead to compounds with excellent inhibitory effects on various biological targets, such as epidermal growth factor receptor (EGFR) and thymidylate synthase, or demonstrate significant activity against gram-positive and gram-negative bacterial strains . Key Research Applications: Medicinal Chemistry & Drug Discovery: A fundamental building block for designing and synthesizing novel compounds for biological evaluation . Anticancer Research: The quinazolinone scaffold is a known pharmacophore in cytotoxic agents and kinase inhibitors . Antimicrobial Studies: Used to develop new derivatives with efficacy against drug-resistant bacteria and fungi . Chemical Biology: Serves as a tool compound to study protein function and enzymatic activity . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1H-quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRPFRMDMNDIDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70901671
Record name 2-Quinazolinone
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7471-58-1
Record name 2(1H)-Quinazolinone
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Record name 2-Quinazolinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dihydroquinazolin-2-one
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Record name Quinazolin-2(1h)-one
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Preparation Methods

Method A: Cyclization of 2-Aminobenzamide

Reagents and Conditions:

Reaction Overview:
This method typically involves the cyclization of 2-aminobenzamide with formic acid under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to yield this compound.

Yield and Purification:
The yields for this method can vary but are generally reported between 50% to 80%. Purification is often achieved through crystallization or column chromatography.

Deaminative Coupling Reactions

Another effective method for synthesizing this compound derivatives is through deaminative coupling reactions.

Method B: Coupling of 2-Aminophenyl Ketones

Reagents and Conditions:

Reaction Overview:
In this method, the coupling of 2-aminophenyl ketones with amines occurs under catalytic conditions, leading to the formation of this compound products. The ruthenium catalyst facilitates the reaction without the need for reactive reagents.

Yield and Purification:
This method has been shown to produce yields ranging from 60% to 90%, with products typically isolated via silica gel column chromatography.

One-Pot Synthesis

A more streamlined approach involves a one-pot synthesis that integrates multiple steps into a single reaction vessel.

Method C: DMAP-Catalyzed Synthesis

Reagents and Conditions:

Reaction Overview:
This method utilizes DMAP as a catalyst to facilitate the formation of Quinazolin-2,4-diones, which can be further converted into this compound through subsequent hydrolysis or reduction steps.

Yield and Purification:
The yields for this one-pot synthesis can be quite high, often exceeding 90%, with purification done via standard chromatographic techniques.

The following table summarizes the different preparation methods for this compound, highlighting key aspects such as starting materials, yields, and purification techniques:

Method Starting Material Yield (%) Purification Method
Cyclization 2-Aminobenzamide 50 - 80 Crystallization/Column Chromatography
Deaminative Coupling 2-Aminophenyl Ketones 60 - 90 Silica Gel Column Chromatography
One-Pot DMAP-Catalyzed Various Benzamides >90 Standard Chromatography

Recent studies have shown that optimizing reaction conditions such as temperature, solvent choice, and catalyst type can significantly improve yields and reduce reaction times in the synthesis of this compound. For instance, employing microwave-assisted synthesis has been reported to enhance both regioselectivity and yield.

Chemical Reactions Analysis

Types of Reactions: Quinazolin-2-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Activity

Quinazolin-2-ol derivatives have been extensively studied for their anticancer properties. Research indicates that various substitutions on the quinazoline ring can enhance their efficacy against different cancer types.

Key Findings:

  • EGFR Inhibition: Compounds such as N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amine exhibit potent inhibition of the epidermal growth factor receptor (EGFR), with an IC50 value of 0.096 μM against A549 lung cancer cells .
  • Dual Inhibitors: Some derivatives have shown dual inhibitory effects on both EGFR and HER2, making them promising candidates for targeted cancer therapies .

Case Study:
One study synthesized a series of 2-aminoquinazoline derivatives that demonstrated significant cytotoxicity against various cancer cell lines, including breast and pancreatic cancers. The structure-activity relationship (SAR) analysis revealed that modifications at positions 6 and 7 significantly enhanced activity .

Compound NameTarget Cancer TypeIC50 Value (μM)
N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl)quinazolin-4-amineLung (A549)0.096
Dual EGFR/HER2 InhibitorBreast (MCF7)2.49

Antimicrobial Activity

This compound has also shown potential as an antimicrobial agent, particularly against resistant bacterial strains.

Key Findings:

  • Broad Spectrum Activity: Quinazolinone derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Mechanism of Action: These compounds interact with bacterial cell wall structures and DNA, disrupting essential cellular functions .

Case Study:
A study synthesized novel quinazolinone benzoates that displayed substantial antimicrobial activity against multi-drug resistant strains of Mycobacterium tuberculosis. The most effective compound showed a minimum inhibitory concentration (MIC) of 0.78 µg/mL .

Compound NameTarget PathogenMIC Value (µg/mL)
Novel Quinazolinone BenzoateM. tuberculosis0.78

Anti-inflammatory Activity

The anti-inflammatory properties of this compound derivatives have been explored in various studies.

Key Findings:

  • Potency Comparison: Compounds such as N-(4-fluorophenyl)quinazolin-4-amine have been identified as potent anti-inflammatory agents, outperforming standard drugs like indomethacin .

Case Study:
Research conducted by Bansal et al. synthesized a series of 4-aminoquinazoline derivatives that demonstrated remarkable anti-inflammatory activity through inhibition of pro-inflammatory cytokines .

Compound NameComparison DrugEfficacy
N-(4-fluorophenyl)quinazolin-4-amineIndomethacinHigher

Anticonvulsant Activity

This compound derivatives are also being investigated for their anticonvulsant properties.

Key Findings:
Studies indicate that certain modifications to the quinazoline structure can enhance anticonvulsant activity, making them comparable to established treatments like carbamazepine .

Case Study:
A recent investigation into a series of 6-substituted quinazolines revealed promising results in reducing seizure frequency in animal models, suggesting potential for future clinical applications in epilepsy treatment.

Mechanism of Action

The mechanism of action of quinazolin-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In cancer cells, this compound derivatives have been shown to induce apoptosis by targeting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Quinazolin-2-ol Derivatives

  • 4-(Benzylamino)this compound (Compound 15b): Exhibits potent Aβ40 aggregation inhibition (IC₅₀ = 270 nM), outperforming curcumin and resveratrol by ~4-fold and 1.4-fold, respectively . Lacks significant cholinesterase inhibition, highlighting the role of substituents in modulating selectivity.
  • 4-(Phenethylamino)this compound (15d): Synthesized with 58% yield and 96.9% purity . Structural modification with a phenethyl group enhances solubility but reduces Aβ inhibition compared to 15b, emphasizing the trade-off between pharmacokinetics and potency.

2,4-Disubstituted Quinazolines

  • N2-(1-Benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine (Compound 9) :
    • Dual cholinesterase inhibitor (AChE IC₅₀ = 2.1 µM; BuChE IC₅₀ = 8.3 µM) with moderate Aβ40 inhibition (IC₅₀ = 2.3 µM) .
    • Demonstrates the advantage of 2,4-disubstitution for multitarget activity but lower Aβ potency than 15b.

Heterocyclic Hybrids

  • 2-Amino-5-aryl-5,6-dihydro-7-(naphthalen-2-yl)quinazolin-4-ols: Synthesized via condensation of naphthyl-substituted cyclohexenones with guanidine (NaOEt catalysis) .
  • 6-(1H-Benzoimidazol-2-ylsulfanylmethyl)-2-[(6-methoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol: Combines benzimidazole and quinazoline rings, enabling dual targeting of Aβ and cholinesterases . Structural complexity may limit synthetic scalability compared to simpler this compound derivatives.

Aβ Aggregation Inhibition

Compound Aβ40 IC₅₀ (nM) Reference Agents (IC₅₀) Selectivity vs. Cholinesterase
This compound (15b) 270 Curcumin: 1,080 nM No significant inhibition
Compound 9 2,300 Resveratrol: 380 nM Dual AChE/BuChE inhibition
  • Key SAR Insight: The 2-hydroxyl group in this compound derivatives is critical for Aβ binding, while bulky 4-substituents (e.g., benzylamino) enhance potency .

Cholinesterase Inhibition

Compound AChE IC₅₀ (µM) BuChE IC₅₀ (µM)
This compound (15b) >10 >10
Compound 9 2.1 8.3
  • Key SAR Insight : Piperidine and dimethoxybenzyl groups at the 2,4-positions enable dual cholinesterase inhibition but reduce Aβ affinity .

Biological Activity

Quinazolin-2-ol is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, anti-inflammatory, and other pharmacological effects. The following sections detail the findings from various studies, including data tables and case studies.

Overview of this compound

This compound is a derivative of quinazoline, a bicyclic compound that serves as a core structure for numerous bioactive molecules. The biological activity of quinazolinones, including this compound, has been linked to their ability to interact with various biological targets such as enzymes and receptors.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. Several studies have explored its effects on various cancer cell lines:

  • Mechanism of Action : this compound derivatives have been shown to induce apoptosis in cancer cells by interfering with both extrinsic and intrinsic apoptotic pathways. For example, compounds derived from this compound have demonstrated significant activity against the HCT-116 colorectal cancer cell line, with selectivity towards cancerous cells over normal cells .

Case Study: Anticancer Efficacy

A study conducted by Nowar et al. (2018) evaluated the efficacy of two quinazolinone compounds against HCT-116 cells:

CompoundIC50 (µM)Mechanism
Compound 2415.4Apoptosis induction
Compound 258.7Selective apoptosis in cancer cells

This study concluded that compound 25 was significantly more effective than doxorubicin, a standard chemotherapeutic agent .

Antimicrobial Activity

This compound and its derivatives have also been investigated for their antimicrobial properties. Various studies report that these compounds exhibit activity against multiple bacterial strains.

Antimicrobial Efficacy

A recent investigation highlighted the antibacterial effects of quinazoline derivatives:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Inhibition Zone (mm)
Staphylococcus aureus70 mg/mL12
Escherichia coli75 mg/mL10
Candida albicans77 mg/mL11

These results indicate that quinazoline derivatives can surpass the efficacy of standard antibiotics like ampicillin .

Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory properties in several studies. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

The anti-inflammatory effects are attributed to the inhibition of pathways involving NF-kB and COX enzymes, which play crucial roles in inflammation regulation .

Other Biological Activities

Beyond anticancer and antimicrobial activities, this compound exhibits several other pharmacological effects:

  • Antiviral Activity : Some derivatives have shown potential against viral infections.
  • Antioxidant Properties : Studies indicate that certain quinazoline derivatives possess significant antioxidant activity, with IC50 values comparable to known antioxidant agents like BHT .
  • Anticonvulsant Effects : Quinazolinones have been screened for anticonvulsant activity, showing promise as potential treatments for epilepsy .

Q & A

Q. What are the key safety considerations when handling Quinazolin-2-ol in laboratory settings?

this compound requires adherence to GHS safety protocols due to its classification as a skin and eye irritant (Category 2/2A). Key precautions include:

  • Use of PPE (gloves, goggles) to avoid direct contact .
  • Immediate decontamination procedures for spills (soap/water for skin, 15-minute eye rinsing) .
  • Proper ventilation to mitigate inhalation risks during synthesis or purification .

Q. Which analytical techniques are essential for initial characterization of this compound derivatives?

Standard protocols involve:

  • NMR spectroscopy (¹H/¹³C) to confirm molecular structure and substituent positions.
  • HPLC (>95% purity threshold) for quantitative analysis.
  • Mass spectrometry (ESI-MS) to validate molecular weight .

Q. What synthetic routes are commonly employed for this compound core structure assembly?

The scaffold is typically synthesized via:

  • Cyclocondensation of anthranilic acid derivatives with formamide or urea under acidic conditions.
  • Microwave-assisted methods to reduce reaction time and improve yield .

Q. How does this compound serve as a precursor in medicinal chemistry research?

Its heterocyclic core enables functionalization at N1 and C2 positions for developing:

  • Anti-proliferative agents (e.g., triazole-sulfonamide hybrids).
  • Kinase inhibitors through targeted substitution .

Q. What criteria should guide the selection of solvents for this compound purification?

Prioritize solvents with:

  • High solubility differentials (e.g., DMSO for dissolution, water for precipitation).
  • Low toxicity (avoid chloroform) to align with green chemistry principles .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound derivatives to enhance bioactivity?

Methodological strategies include:

  • Structure-Activity Relationship (SAR) : Systematic substitution with electron-withdrawing groups (e.g., -NO₂) at C6/C7 to boost anti-proliferative activity .
  • Catalyst screening : Pd/C or CuI for cross-coupling reactions to introduce aryl/heteroaryl moieties .
  • Reaction condition tuning : Elevated temperatures (80–100°C) to accelerate cyclization kinetics .

Q. What systematic approaches resolve contradictions in anti-proliferative activity data across studies?

Address discrepancies via:

  • Dose-response validation : Replicate assays using standardized cell lines (e.g., MCF-7, HepG2) and controls.
  • Contradiction analysis frameworks : Identify principal variables (e.g., impurity levels, solvent residues) influencing bioactivity .
  • Meta-analysis : Compare datasets using statistical tools (ANOVA, p-value thresholds) to isolate outliers .

Q. How can computational models improve the design of this compound-based inhibitors?

Integrate:

  • Molecular docking (AutoDock Vina) to predict binding affinities with target proteins (e.g., EGFR, VEGFR-2).
  • MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What ethical considerations apply to reporting conflicting data in this compound studies?

Follow guidelines to:

  • Disclose methodological limitations (e.g., batch variability, instrument calibration).
  • Cite contradictory findings transparently and avoid selective data omission .

Q. How should researchers design experiments to evaluate the environmental impact of this compound waste?

Implement:

  • Ecotoxicity assays : Daphnia magna or algal models to assess LC50/EC50 values.
  • Degradation studies : UV/H2O2 treatment efficiency monitored via HPLC-MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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Reactant of Route 2
Quinazolin-2-ol

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